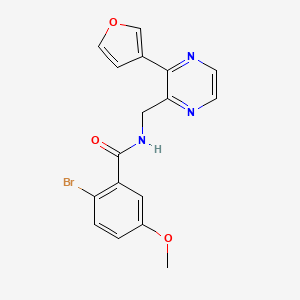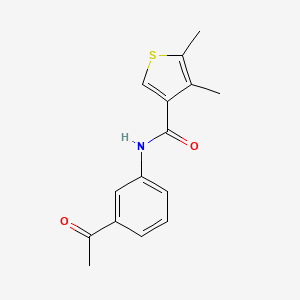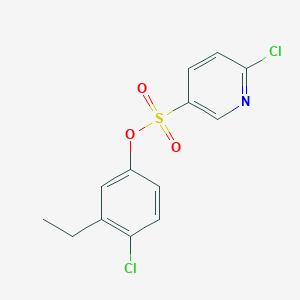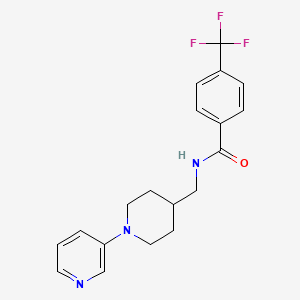
2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including a sulfonyl group, a phenyl group, a thiazol group, and an acetamide group. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. Potential reactions could include further substitution reactions, hydrolysis of the amide group, or reactions involving the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .科学的研究の応用
Glutaminase Inhibition for Cancer Therapy
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS), has identified compounds with similar potency and better solubility than BPTES. These compounds show potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential in cancer therapy. (Shukla et al., 2012)
Antimicrobial Agents Development
Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties have shown promising antimicrobial properties. These efforts include the development of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, and more, exhibiting significant antibacterial and antifungal activities. This research underscores the compound's role in creating new treatments against microbial infections. (Darwish et al., 2014), (Fahim & Ismael, 2019)
Anticancer Activity Exploration
The synthesis of thiazolo[3,2-a]pyridines using a multicomponent reaction has revealed compounds with promising anticancer activity across a range of cancer cell lines. This area of research explores the therapeutic potential of these compounds in oncology. (Altuğ et al., 2011)
Antimalarial and COVID-19 Drug Research
Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles have led to the synthesis of compounds with potent in vitro antimalarial activity. These studies also extend to examining the ADMET properties of the compounds, with some showing efficacy as potential COVID-19 treatments based on molecular docking studies. (Fahim & Ismael, 2021)
Antioxidant Activity Investigations
The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles have uncovered compounds with excellent antioxidant activity, surpassing even standard antioxidants like Ascorbic acid. This line of research offers insights into the development of new antioxidant therapies. (Talapuru et al., 2014)
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy and safety in preclinical and clinical trials, and potential manufacturing processes .
特性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-26(23,24)15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-25-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTKYYYHKMCWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)


![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)
![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2589940.png)

![Methyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2589942.png)

